
4-氰基-2-氟苯硼酸
描述
4-Cyano-2-fluorophenylboronic acid is a chemical compound with the molecular formula C7H5BFNO2 . It is used in laboratory research .
Molecular Structure Analysis
The molecular structure of 4-Cyano-2-fluorophenylboronic acid consists of a phenyl ring substituted with a cyano group at the 4-position and a fluorine atom at the 2-position . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
4-Cyano-2-fluorophenylboronic acid can participate in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
4-Cyano-2-fluorophenylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 347.9±52.0 °C at 760 mmHg, and a flash point of 164.2±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .科学研究应用
4-氰基-2-氟苯硼酸应用的全面分析
4-氰基-2-氟苯硼酸是一种通用的化合物,在科学研究中应用广泛,涵盖多个领域。以下是该化合物在六个不同领域的独特应用的详细分析。
医药:中子俘获治疗: 4-氰基-2-氟苯硼酸在医药领域具有潜在应用,尤其是作为中子俘获治疗 (NCT) 的硼载体。 NCT 是一种靶向肿瘤细胞的癌症治疗方法,它利用含硼化合物 。该化合物的硼酸基团可用于将硼原子传递到癌细胞中,然后用中子照射,导致细胞破坏。
农业:作物保护剂: 在农业领域,该化合物可用于合成作物保护剂。 其硼酸部分可以与各种有机底物反应,生成新的化合物,这些化合物可以作为杀虫剂或除草剂,有助于提高作物产量和抵御害虫 。
材料科学:聚合物合成: 4-氰基-2-氟苯硼酸的硼酸官能团在材料科学中非常有用,尤其是在聚合物合成中。 它可以参与创造具有特定性质的新型聚合物,例如提高耐久性或导电性,这些聚合物可用于从电子产品到建筑材料的各种应用 。
环境科学:传感和检测: 该化合物可应用于环境科学领域,用于开发传感器和检测系统。 其化学结构允许创建灵敏且选择性的传感器,可以检测环境污染物或环境条件的变化,有助于环境监测和保护工作 。
分析化学:色谱: 在分析化学领域,4-氰基-2-氟苯硼酸可用作色谱法的衍生化试剂。 它可以通过与特定分析物反应,帮助分离和分析复杂的混合物,提高各种物质的检测和定量 。
生物化学:酶抑制: 该化合物中存在的氰基和氟苯基使其成为生物化学中酶抑制研究的候选者。 它可以结合到酶的活性位点,可能抑制其活性,这在理解代谢途径和开发新药方面非常有用 。
制药:药物开发: 在制药行业,4-氰基-2-氟苯硼酸可用于药物开发。 其结构允许创建新的药效团,这可以导致具有特定靶向能力的新型治疗剂的开发 。
有机合成:铃木-宫浦偶联反应: 最后,在有机合成中,该化合物是铃木-宫浦偶联反应中的一种有价值的试剂。 它可以用于形成碳-碳键,促进复杂有机分子的合成,包括药物、农用化学品和有机材料 。
安全和危害
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are often used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Pharmacokinetics
It is known that boronic acids, in general, can be absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
It is known that boronic acids can cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
The action of 4-Cyano-2-fluorophenylboronic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . Additionally, it is advised to avoid dust formation and to handle the compound only in a well-ventilated area or outdoors .
生化分析
Biochemical Properties
4-Cyano-2-fluorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the formation of carbon-carbon bonds between a boronic acid and an organohalide, catalyzed by a palladium complex. The compound interacts with various enzymes and proteins, including palladium catalysts, to facilitate the transmetalation step in the coupling reaction. The nature of these interactions is primarily based on the coordination of the boronic acid group with the palladium center, which allows for the transfer of the organic group from the boron to the palladium .
Cellular Effects
The effects of 4-Cyano-2-fluorophenylboronic acid on various types of cells and cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent changes in cell signaling and gene expression .
Molecular Mechanism
The molecular mechanism of action of 4-Cyano-2-fluorophenylboronic acid involves its interaction with palladium catalysts in the Suzuki-Miyaura coupling reaction. The boronic acid group coordinates with the palladium center, facilitating the transmetalation step, where the organic group is transferred from the boron to the palladium. This interaction is crucial for the formation of carbon-carbon bonds in the reaction. Additionally, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which can influence their biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyano-2-fluorophenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade in the presence of strong oxidizing agents, acids, or bases . Long-term effects on cellular function have not been extensively studied, but boronic acids are known to have prolonged effects on proteasome inhibition, which can lead to sustained changes in cellular processes .
Metabolic Pathways
4-Cyano-2-fluorophenylboronic acid is involved in metabolic pathways related to its role in the Suzuki-Miyaura coupling reaction. The compound interacts with palladium catalysts and undergoes transmetalation, where the organic group is transferred from the boron to the palladium. This process is essential for the formation of carbon-carbon bonds in organic synthesis . The metabolic flux and metabolite levels related to this compound have not been extensively studied.
Transport and Distribution
The compound may interact with transporters or binding proteins that facilitate its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 4-Cyano-2-fluorophenylboronic acid is not extensively studied. Boronic acids can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These modifications can influence the activity and function of the compound within the cell .
属性
IUPAC Name |
(4-cyano-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAUMAIVCYTVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C#N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660653 | |
| Record name | (4-Cyano-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-77-4 | |
| Record name | (4-Cyano-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-2-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1451315.png)

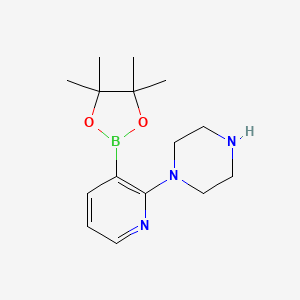


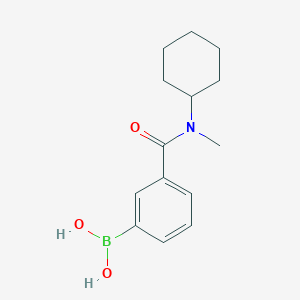
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1451323.png)
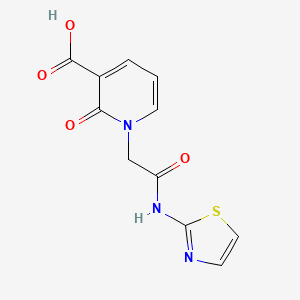
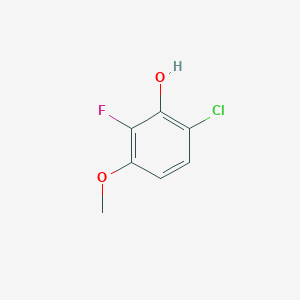

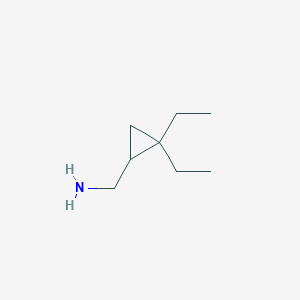
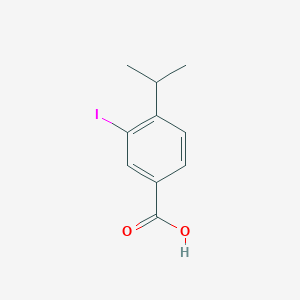
![trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1451337.png)
![5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1451338.png)
